molecular formula C5H3FO2S B1619367 4-Fluorothiophene-3-carboxylic acid CAS No. 78071-32-6

4-Fluorothiophene-3-carboxylic acid

Cat. No. B1619367
CAS RN: 78071-32-6
M. Wt: 146.14 g/mol
InChI Key: ZFFFUSVAMHBQHF-UHFFFAOYSA-N
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Description

4-Fluorothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H3FO2S . It has a molecular weight of 146.14 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Fluorothiophene-3-carboxylic acid is 1S/C5H3FO2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2H, (H,7,8) . This indicates that the compound consists of a five-membered thiophene ring with a fluorine atom attached to the 4th carbon and a carboxylic acid group attached to the 3rd carbon .


Physical And Chemical Properties Analysis

4-Fluorothiophene-3-carboxylic acid is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 146.14 .

Scientific Research Applications

Fluorescent Sensing Applications

Fluorescent "turn-on" sensors utilize oligothiophene-based derivatives for the detection of carboxylate anions, showcasing the potential of thiophene derivatives in developing sensitive and selective fluorescence-based sensors. The fluorescence enhancement observed with these sensors, such as terthiophene derivatives, is attributed to intramolecular hydrogen bonding stabilization, which prevents quenching processes, thereby improving sensor performance (Dae-Sik Kim & K. Ahn, 2008).

Electronic and Optical Properties

Studies on regioregular poly(3-alkyl-4-fluoro)thiophenes reveal that backbone fluorination affects the electronic properties of conjugated polythiophenes, leading to an increased polymer ionization potential and a more co-planar backbone. This has implications for the development of high-performance organic electronic devices, demonstrating the importance of fluorinated thiophene derivatives in modifying electronic and optical properties of materials (Z. Fei et al., 2015).

Fluorogenic Reagents for Carboxylic Acids

The development of fluorogenic reagents like 4-mercapto-7-methylthio-2,1,3-benzoxadiazole highlights the utility of thiophene derivatives in enhancing the detection sensitivity for carboxylic acids. These reagents offer superior properties in terms of reactivity, sensitivity, and the reduction of interfering peaks in chromatographic analyses, marking a significant advancement in analytical chemistry applications (S. Uchiyama, T. Santa & K. Imai, 2001).

Glucose Sensing and Recognition

The synthesis of new monomers for enzyme-free glucose sensing, such as 3,4-ethylenedioxythiophene bearing fluoro-containing phenylboronic acid, demonstrates the role of fluorinated thiophene derivatives in creating sensitive and selective sensors for glucose at physiological conditions. This application is crucial for the development of non-enzymatic glucose sensors in medical diagnostics (Wenjing Bao et al., 2021).

Enhancing Conductivity and Efficiency in Organic Electronics

The modification of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) with halobenzoic acids, including 4-fluorobenzoic acid, illustrates the potential of fluorinated thiophene derivatives in significantly improving the conductivity and performance of organic solar cells. This approach not only enhances the electrical properties of conducting polymers but also offers a pathway to developing high-efficiency, ITO-free organic electronic devices (L. Tan et al., 2016).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Future Directions

Thiophene-based analogs, such as 4-Fluorothiophene-3-carboxylic acid, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds.

properties

IUPAC Name

4-fluorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFFUSVAMHBQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356035
Record name 4-Fluorothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorothiophene-3-carboxylic acid

CAS RN

78071-32-6
Record name 4-Fluorothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorothiophene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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